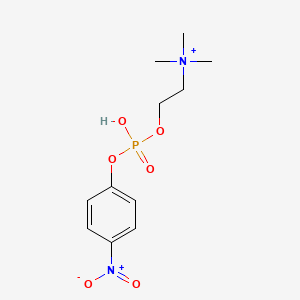

p-Nitrophenylphosphocholine

Description

Historical Context of its Adoption as a Prototypical Substrate

The adoption of p-Nitrophenylphosphocholine as a model substrate in biochemical assays can be traced back to the late 1960s. A key publication by S. Kurioka in 1968 detailed the synthesis of p-NPPC and its subsequent hydrolysis by the enzyme phospholipase C. caymanchem.com This work laid the foundation for its use as an artificial substrate.

The primary reason for its widespread adoption was its chromogenic nature. caymanchem.comresearchgate.net Enzymatic hydrolysis of the phosphodiester bond in p-NPPC cleaves the molecule, liberating phosphocholine (B91661) and p-nitrophenol. caymanchem.commedchemexpress.combiomol.comresearchgate.net In an alkaline solution, p-nitrophenol is a yellow-colored compound that can be easily and accurately quantified using a spectrophotometer, typically by measuring its absorbance at a wavelength of around 405 nm. caymanchem.commedchemexpress.combiomol.comsigmaaldrich.com

This straightforward, colorimetric method offered a significant advantage over assays that used natural phospholipid substrates. Assays with natural lipids are often more complex, requiring techniques like lipid extraction, chromatography, or the use of radiolabeled materials. The development of p-NPPC provided a rapid, inexpensive, and sensitive alternative that was readily adaptable for high-throughput screening, solidifying its role as a prototypical substrate for a variety of phosphodiesterases. researchgate.netresearchgate.netnih.gov

Significance in Enzymology and Lipid Metabolism Studies

The significance of p-NPPC in enzymology and the study of lipid metabolism is extensive, primarily due to its utility in characterizing enzymes that cleave phosphocholine headgroups from various molecules.

In enzymology, p-NPPC is most famously used as a substrate for measuring the activity of Phospholipase C (PLC), particularly phosphatidylcholine-specific PLC (PC-PLC). caymanchem.commedchemexpress.comsigmaaldrich.com PLCs are a class of enzymes that are crucial in cell signaling, as they cleave phospholipids (B1166683) to generate second messengers like diacylglycerol (DAG) and phosphocholine. mdpi.com The use of p-NPPC allows for detailed kinetic studies of these enzymes, including the determination of Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ). jascoinc.comdatabiotech.co.ilresearchgate.net

However, the application of p-NPPC is not limited to PLC. It has been used to identify and characterize other phosphodiesterases. For instance, research on mouse brain tissue identified a Zn²⁺-requiring glycerophosphocholine cholinephosphodiesterase that effectively hydrolyzes p-NPPC. portlandpress.comresearchgate.net It also serves as a substrate for nucleotide pyrophosphatase/phosphodiesterase (NPP) family members, such as alkaline sphingomyelinase (alk-SMase or NPP7). nih.govmemphis.edu

Despite its broad utility, researchers have critically evaluated the specificity of p-NPPC. Studies have shown that other hydrolytic enzymes, including some phosphomonoesterases and proteases, can also cleave p-NPPC. researchgate.netnih.gov This lack of absolute specificity means that when working with crude enzyme preparations, results from p-NPPC assays should be confirmed with natural lipid substrates to ensure accurate characterization of the enzyme . researchgate.netnih.gov

In the broader context of lipid metabolism, p-NPPC and its analogs are vital for investigating pathways involving phospholipids, which are fundamental components of cell membranes and precursors for signaling molecules. mdpi.comfrontiersin.org The ability to assay enzymes like PLC and sphingomyelinase provides a window into the metabolic regulation of structural lipids and signaling molecules derived from them. A notable synthetic analog, 2-(N-Hexadecanoylamino)-4-nitrophenylphosphorylcholine, mimics the structure of sphingomyelin (B164518) and is specifically used to measure the activity of acid sphingomyelinase, an enzyme critical for the breakdown of sphingomyelin into ceramide and phosphocholine. sigmaaldrich.cnuscnk.commerckmillipore.com

Table 1: Kinetic Parameters for the Hydrolysis of p-NPPC by Mouse Brain Glycerophosphocholine Cholinephosphodiesterase

| Parameter | Value | Enzyme | Source |

|---|---|---|---|

| Kₘ (Michaelis-Menten constant) | 5.5 µM | Glycerophosphocholine cholinephosphodiesterase | portlandpress.comresearchgate.net |

| Vₘₐₓ (Maximum velocity) | 4.2 µmol/min per mg |

Role in Investigating Phosphocholine-Related Pathways and Enzymes

This compound serves as a critical investigative tool for dissecting biochemical pathways involving the phosphocholine moiety and the enzymes that act upon it. Its use in colorimetric assays provides a robust platform for screening large libraries of compounds to identify potential inhibitors of enzymes like PC-PLC. sigmaaldrich.commdpi.com This is particularly relevant in drug discovery, as PC-PLC has been implicated in the progression of various diseases, making it an attractive therapeutic target. mdpi.com

The compound is also instrumental in the discovery and functional characterization of new or poorly understood enzymes. When a newly purified protein is suspected of being a phosphodiesterase, its ability to hydrolyze p-NPPC can provide strong evidence for its function. For example, the characterization of a glycerophosphocholine cholinephosphodiesterase from mouse brain was solidified by demonstrating its potent hydrolytic activity towards p-NPPC. portlandpress.comresearchgate.net This enzyme was also shown to hydrolyze glycerophosphocholine, and the activity against p-NPPC was competitively inhibited by glycerophosphocholine, indicating that both substrates bind to the same active site. portlandpress.comresearchgate.net

Furthermore, p-NPPC has been employed in immunological studies. In research on the immune response to phosphocholine, p-NPPC can be used as a hapten-like molecule to characterize the fine specificity of anti-phosphocholine antibodies, helping to distinguish between different populations of memory B cells. ebi.ac.uk In microbiology, p-NPPC assays are frequently used to detect and quantify PLC activity as a virulence factor in pathogenic bacteria, aiding in the study of their pathogenic mechanisms. researchgate.netnih.gov

Table 2: Examples of Enzymes Assayed Using this compound (p-NPPC) or its Analogs

| Enzyme | EC Number | Significance of Assay | Source |

|---|---|---|---|

| Phospholipase C (PLC) | 3.1.4.3 | Studying signal transduction, bacterial virulence | caymanchem.commedchemexpress.comresearchgate.netnih.gov |

| Glycerophosphocholine cholinephosphodiesterase | 3.1.4.38 | Investigating choline (B1196258) metabolism in the brain | portlandpress.comresearchgate.net |

| Alkaline Sphingomyelinase (NPP7) | 3.1.4.12 | Understanding dietary lipid digestion | nih.gov |

| Acid Sphingomyelinase (aSM) | 3.1.4.12 | Assaying activity using the analog 2-(N-Hexadecanoylamino)-4-nitrophenylphosphorylcholine | uscnk.commerckmillipore.com |

Compound Reference Table

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O6P+ |

|---|---|

Molecular Weight |

305.24 g/mol |

IUPAC Name |

2-[hydroxy-(4-nitrophenoxy)phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3/p+1 |

InChI Key |

NAIXASFEPQPICN-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Synonyms |

4-nitrophenylphosphocholine p-nitrophenylphosphocholine |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Academic Applications

Established Synthetic Routes for p-Nitrophenylphosphocholine

The primary synthesis of this compound for academic and research purposes has been well-documented. A foundational method involves the reaction of key starting materials to form the final phosphocholine (B91661) ester. One of the earliest and most cited methods for preparing this compound was detailed by Kurioka in 1968. nih.gov This approach remains a cornerstone for laboratory-scale production.

The synthesis generally proceeds by reacting a derivative of p-nitrophenol with a source of phosphocholine. A common strategy involves the coupling of p-nitrophenyl phosphodichloridate with choline (B1196258), typically as a salt like choline chloride, in the presence of a base such as pyridine (B92270). The pyridine acts as a catalyst and an acid scavenger, facilitating the formation of the phosphodiester bond. An alternative approach involves the reduction of this compound to create an amino-derivative, which can then be used for further coupling reactions. mun.ca

The hydrolysis of this compound by phospholipase C releases the chromogenic compound p-nitrophenol, which can be quantified spectrophotometrically around 405-410 nm, providing a direct measure of enzyme activity. caymanchem.comresearchgate.netgoogle.com

Table 1: Key Components in a Representative Synthesis of this compound

| Component Role | Example Compound | Function in Synthesis |

|---|---|---|

| Phenyl Group Source | p-Nitrophenol | Provides the nitrophenyl moiety that becomes the chromogenic leaving group. |

| Phosphate (B84403) Source | Phosphorus oxychloride | Acts as the phosphorylating agent to create the phosphate bridge. |

| Choline Source | Choline chloride or iodide | Provides the choline headgroup of the final molecule. |

Approaches for Generating Analogs and Derivatives for Research

The modification of the this compound structure is crucial for developing novel research tools, including substrates for different enzymes or probes for studying enzyme-substrate interactions. Researchers have developed synthetic routes to generate a variety of analogs and derivatives.

One significant approach involves altering the linker between the p-nitrophenyl group and the phosphorylcholine (B1220837) head group. For instance, a series of p-nitrophenyl (pNP) substrate analogues of phosphatidylcholine were synthesized starting from 4-bromo-1-butene. nih.gov This multi-step synthesis involved ether formation, epoxidation of the olefin, and subsequent ring-opening with the phosphate head group to yield a 4-(4-nitrophenoxy)-2-hydroxy-butyl-1-phosphoryl choline analogue. nih.gov Such modifications can be used to probe the active site requirements of enzymes like phospholipases and sphingomyelinases. nih.gov

Another key derivatization strategy involves the chemical modification of the nitro group itself. The nitro group on the phenyl ring can be reduced to an amine group (p-aminophenylphosphocholine). mun.ca This amino derivative provides a reactive handle for coupling to other molecules or to solid supports, such as Sepharose, creating affinity adsorbents for purifying choline-specific enzymes. mun.ca This derivatization highlights how the basic p-NPPC scaffold can be adapted for applications beyond simple enzyme assays, including protein purification.

Table 2: Examples of Synthetic Approaches for this compound Analogs

| Modification Strategy | Starting Material(s) | Resulting Analog/Derivative | Research Application |

|---|---|---|---|

| Linker Modification | 4-bromo-1-butene, p-nitrophenol, phosphorylcholine | 4-(4-nitrophenoxy)-2-hydroxy-butyl-1-phosphoryl choline nih.gov | Substrate for periodate-coupled assays of phospholipases C and sphingomyelinases. nih.gov |

| Functional Group Conversion | This compound, H₂/catalyst | p-Aminophenylphosphocholine mun.ca | Creation of affinity chromatography media for enzyme purification. mun.ca |

Radiochemical Labeling Techniques for Metabolic Studies

Radiolabeling is an indispensable technique for tracing the metabolic fate of molecules in biological systems. nih.gov For this compound, radiochemical labeling can be strategically applied to different parts of the molecule to monitor its uptake, transport, and enzymatic cleavage. The choice of isotope—commonly tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or phosphorus-32 (B80044) (³²P)—depends on the specific metabolic question being addressed. nih.govopenmedscience.com

Labeling with Carbon-14 (¹⁴C): Carbon-14 is often the isotope of choice for metabolic studies due to its long half-life (approximately 5,730 years) and the stability of the label within a molecule's core structure. moravek.comwikipedia.org For this compound, ¹⁴C could be incorporated into the phenyl ring, providing a stable label to track the p-nitrophenol leaving group after enzymatic cleavage. selcia.com Alternatively, the choline moiety could be labeled. The synthesis would ideally incorporate the radiolabel in a late-stage step to maximize efficiency. moravek.com

Labeling with Tritium (³H): Tritium is another beta-emitter used for radiolabeling. nih.gov A common strategy for choline-containing phospholipids (B1166683) is to use [methyl-³H]choline as a precursor during synthesis. nih.gov This would label the N,N,N-trimethyl group of the choline head. This approach allows for the specific tracking of the phosphocholine product after its cleavage from p-nitrophenol by phospholipase C.

Labeling with Phosphorus-32 (³²P): To study the phosphate group directly, ³²P can be used. nih.gov Synthesizing p-NPPC with [³²P]phosphorus oxychloride or another activated phosphate source would place the radiolabel on the phosphate itself. This is particularly useful for kinase and phosphatase assays or for tracking the transfer of the phosphate group in metabolic pathways. Studies have demonstrated the use of radiolabeled phosphate precursors, such as UDP-[β-³²P]glucose, to track phosphate incorporation into biomolecules like glycogen, a principle applicable to phospholipid synthesis. nih.gov

These radiolabeling techniques provide highly sensitive methods for quantifying the distribution and transformation of this compound and its metabolites in complex biological samples. openmedscience.com

Table 3: Potential Radiochemical Labeling Strategies for this compound

| Isotope | Potential Labeling Position | Common Precursor | Primary Use in Metabolic Studies |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Phenyl ring or choline backbone | ¹⁴C-labeled p-nitrophenol or ¹⁴C-labeled choline | Tracking the fate of the entire molecule or its major cleavage products (p-nitrophenol, phosphocholine). selcia.com |

| Tritium (³H) | Choline methyl groups | [methyl-³H]choline | Tracing the phosphocholine moiety after enzymatic cleavage. nih.gov |

Enzymatic Hydrolysis and Mechanistic Investigations

Substrate Specificity and Reactivity with Phosphodiesterases

p-Nitrophenylphosphocholine is a synthetic, water-soluble substrate widely utilized for the colorimetric assay of phosphodiesterase activity. The hydrolysis of the phosphodiester bond in p-NPPC by these enzymes releases p-nitrophenol, a chromogenic product that can be quantified spectrophotometrically, typically at a wavelength of 405-410 nm. caymanchem.commedchemexpress.com This property makes p-NPPC a valuable tool for studying enzyme kinetics and specificity.

This compound is frequently employed as a chromogenic substrate to measure the activity of Phospholipase C (PLC) enzymes. caymanchem.commedchemexpress.com The hydrolysis of p-NPPC by PLC liberates p-nitrophenol, allowing for a straightforward colorimetric assay at a pH between 7.2 and 7.5. caymanchem.commedchemexpress.com However, the reactivity of p-NPPC can vary among different PLC isoforms. For instance, a soluble phospholipase C from bovine brain showed a high degree of specificity for phosphatidylinositol and did not hydrolyze other phospholipids (B1166683) or p-nitrophenylphosphorylcholine (B16031). researchgate.net This highlights that while p-NPPC is a useful tool, its interaction is not universal across all PLC enzymes and may not always reflect the enzyme's activity towards its native lipid substrates. researchgate.net The use of p-NPPC is particularly common for assaying bacterial PLCs, which are often studied as virulence factors. nih.gov

Significant research has been conducted on the interaction of p-NPPC with glycerophosphocholine cholinephosphodiesterase. A Zn(2+)-requiring glycerophosphocholine cholinephosphodiesterase purified from mouse brain membranes demonstrated the ability to hydrolyze p-NPPC. nih.govnih.govresearchgate.net Further investigation revealed that both this compound phosphodiesterase and glycerophosphocholine cholinephosphodiesterase activities reside in the same protein. nih.govnih.govresearchgate.net The hydrolysis of p-NPPC by this enzyme was competitively inhibited by glycerophosphocholine, with a reported Ki value of 50 µM. nih.govnih.govresearchgate.net Studies on the active site of this enzyme showed that it hydrolyzes this compound and glycerophosphocholine but not larger molecules like acylated glycerophosphocholine, indicating a size limitation for substrate interaction. koreascience.kr

The utility of p-NPPC extends to the characterization of other phosphodiesterases beyond PLC.

SMPDL3B (Acid Sphingomyelinase-Like Phosphodiesterase 3B): This enzyme, which has been implicated as a negative regulator of innate immune signaling, possesses phosphodiesterase activity. nih.govgenecards.org While its endogenous substrate is still under full investigation, studies have shown that SMPDL3B can hydrolyze the artificial substrate p-nitrophenylphosphorylcholine (NPPC). nih.govresearchgate.net

YfcE: The E. coli protein YfcE, a member of the calcineurin-like phosphoesterase family, exhibits phosphodiesterase activity. oup.comproteopedia.org It has been shown to hydrolyze several artificial phosphodiester substrates, including p-nitrophenylphosphorylcholine (pNPPC), although it is less efficient with pNPPC compared to other substrates like bis-p-nitrophenyl phosphate (B84403) (bis-pNPP). oup.comproteopedia.orgnih.gov

PlcP: In abundant marine heterotrophic bacteria, a metallophosphoesterase known as PlcP is involved in lipid remodeling. asm.org This enzyme displays both phosphodiesterase and phosphomonoesterase activities and effectively hydrolyzes p-NPPC. asm.org

A critical consideration when using p-NPPC as a substrate is its lack of absolute specificity for Phospholipase C. researchgate.netnih.gov Research has shown that other enzymes capable of acting on phosphate esters can also hydrolyze p-NPPC. researchgate.netnih.gov Notably, phosphomonoesterase activity, such as that from alkaline phosphatase, can lead to the cleavage of p-NPPC, particularly at neutral pH. researchgate.net It has also been suggested that Phospholipase D could potentially hydrolyze p-NPPC. researchgate.net This cross-reactivity necessitates caution, and for the precise characterization of bacterial PLCs or crude enzyme preparations, it is recommended to use natural lipid substrates in conjunction with p-NPPC to confirm the enzymatic activity. researchgate.netnih.gov For example, an enzyme from Aspergillus niger with phosphodiesterase activity against p-NPPC was identified and distinguished from phosphomonoesterase and another phosphodiesterase that acts on bis(p-nitrophenyl)phosphate. researchgate.net

Evaluation with Other Phosphodiesterases (e.g., SMPDL3B, YfcE)

Kinetic Characterization of Enzymatic Reactions

The study of enzyme kinetics provides quantitative insights into enzyme-substrate interactions. The Michaelis-Menten model is commonly used to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). jascoinc.com The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. jascoinc.com

Kinetic parameters for the hydrolysis of p-NPPC have been determined for several enzymes.

For the Zn(2+)-requiring glycerophosphocholine cholinephosphodiesterase from mouse brain, the apparent Michaelis-Menten parameters for the hydrolysis of p-NPPC were determined. nih.govnih.govresearchgate.net The Km was found to be 5.5 µM, and the Vmax was 4.2 µmol/min per mg of protein. nih.govnih.govresearchgate.net For comparison, the same enzyme's hydrolysis of its natural substrate, glycerophosphocholine, yielded a Km of 48 µM and a Vmax of 5 µmol/min per mg. nih.govnih.gov

For the PlcP phosphodiesterase from the marine bacterium Phaeobacter sp. strain MED193, steady-state kinetic measurements using p-NPPC as the substrate revealed a Km of 234.2 ± 6.3 μM. asm.org

These kinetic studies are crucial for comparing the enzymatic efficiency with different substrates and understanding the catalytic mechanism of these phosphodiesterases.

Interactive Data Table: Michaelis-Menten Parameters for p-NPPC Hydrolysis

| Enzyme | Source Organism/System | Km (µM) | Vmax (µmol/min/mg) | Citation(s) |

| Glycerophosphocholine Cholinephosphodiesterase | Mouse Brain | 5.5 | 4.2 | nih.gov, nih.gov |

| PlcP Phosphodiesterase (PlcP193) | Phaeobacter sp. | 234.2 ± 6.3 | Not Specified | asm.org |

Determination of Apparent Michaelis-Menten Parameters (Km, Vmax)

Enzymatic Reaction Mechanisms and Transition State Analysis

The enzymatic hydrolysis of this compound, primarily by phospholipase C (PLC), involves the cleavage of the phosphodiester bond to yield phosphocholine (B91661) and p-nitrophenol. researchgate.net While the precise mechanism can vary between different enzymes, a common feature is the involvement of key active site residues and, often, metal ions. For PLC, the proposed mechanism generally involves a nucleophilic attack on the phosphorus atom of the phosphodiester bond. frontiersin.org

For some catalytic antibodies that hydrolyze related substrates, a Ser-His catalytic dyad in the active site has been identified, analogous to the catalytic triad (B1167595) found in serine proteases. researchgate.net This suggests a mechanism involving nucleophilic catalysis by a serine residue. However, other catalytic antibodies elicited by the same transition-state analog operate through a different mechanism that does not involve a nucleophilic catalyst. researchgate.net The hydrolysis of p-NPPC can also be catalyzed by enzymes other than PLC, such as alkaline phosphatases and phosphodiesterases, which may employ different catalytic strategies. researchgate.net

The tetrahedral phosphate group of this compound mimics the trigonal bipyramidal transition state of phosphoryl transfer reactions. This structural similarity makes p-NPPC an effective transition-state analog. nih.govresearchgate.netscispace.com Transition-state analogs are stable molecules that resemble the transition state of a chemical reaction and are often potent enzyme inhibitors because they bind tightly to the enzyme's active site. scispace.comcinz.nz

The immunoglobulin MOPC167, which binds p-NPPC with high affinity, was shown to catalyze the hydrolysis of a corresponding carbonate substrate, demonstrating the principle of catalytic antibody generation using transition-state analogs. nih.govresearchgate.net The study of such catalytic antibodies provides insights into the principles of enzymatic catalysis. scispace.com Furthermore, screening for antibodies based on their affinity for a "short" transition-state analog, which contains only the key structural elements of the transition state, has proven to be an efficient method for identifying potential catalytic antibodies. researchgate.net

Metal ions, particularly divalent cations like Zn2+ and Mn2+, play a crucial role in the enzymatic hydrolysis of this compound by many enzymes. researchgate.netnih.gov For instance, the activity of phospholipase C from Pseudomonas aeruginosa is dependent on Zn2+. researchgate.net Similarly, a Zn2+-glycerophosphocholine cholinephosphodiesterase from mouse brain utilizes Zn2+ for its catalytic activity. nih.gov

These metal ions can participate in catalysis in several ways:

Lewis acid catalysis : The metal ion can coordinate to the phosphoryl oxygen, polarizing the P-O bond and making the phosphorus atom more susceptible to nucleophilic attack. frontiersin.org

Positioning and orientation : Metal ions can help to correctly position the substrate and the nucleophile (often a water molecule or a hydroxide (B78521) ion) within the active site for an efficient reaction.

Stabilization of the transition state : The metal ion can stabilize the developing negative charge on the oxygen atoms in the transition state.

Studies with phosphorothioate-modified substrates have provided direct evidence for the coordination of a metal ion to the pro-Rp oxygen atom during catalysis by RNase P RNA. nih.gov The presence of Mn2+ or Cd2+ could restore the processing of an Rp-diastereomeric precursor tRNA, highlighting the direct role of the metal ion in the chemical step. nih.gov Analysis of the kinetics of this reaction suggested the involvement of at least two metal ions in the catalytic process. nih.gov

Inhibition Studies of Enzymes Utilizing this compound

The development of inhibitors for enzymes that hydrolyze this compound is an active area of research. These inhibitors are often designed as analogs of the natural phospholipid substrates or the transition state.

Competitive inhibitors have been identified for the hydrolysis of p-NPPC. For example, glycerophosphocholine and phosphocholine act as competitive inhibitors of a Zn2+-glycerophosphocholine cholinephosphodiesterase, with Ki values of 0.5 mM and 1.75 mM, respectively. researcher.life Another example is tellurium tetrachloride, which competitively inhibits the same enzyme with a Ki of 0.7 µM for the hydrolysis of p-NPPC. nih.gov

The design of phospholipid analog inhibitors often involves modifying the polar head group or the phosphate backbone to create molecules that can bind to the enzyme's active site but cannot be turned over. mdpi.com For instance, phosphonamidates have been designed as transition-state analog inhibitors of collagenase, where the phosphonamidate group mimics the tetrahedral transition state of peptide bond hydrolysis. researchgate.net These studies provide a rational basis for the development of potent and specific enzyme inhibitors.

The table below provides examples of inhibitors for enzymes that utilize this compound or similar substrates.

| Inhibitor | Target Enzyme | Type of Inhibition | Ki Value | Source |

| Glycerophosphocholine | Zn2+-glycerophosphocholine cholinephosphodiesterase | Competitive | 0.5 mM | researcher.life |

| Phosphocholine | Zn2+-glycerophosphocholine cholinephosphodiesterase | Competitive | 1.75 mM | researcher.life |

| Tellurium tetrachloride | Zn2+-glycerophosphocholine cholinephosphodiesterase | Competitive | 0.7 µM | nih.govscience.gov |

Application in Transition State Analog Studies

2 Identification of Active Site Interactions and Binding Modes

The enzymatic hydrolysis of this compound (p-NPP) is a process intrinsically dependent on the precise molecular interactions between the substrate and the amino acid residues constituting the active site of the hydrolyzing enzyme. Structural and computational studies on various phosphocholine-metabolizing enzymes, such as alkaline sphingomyelinase (alk-SMase) and acid sphingomyelinase-like phosphodiesterase 3B (SMPDL3B), have provided significant insights into the binding modes of p-NPP. Although crystal structures with the intact p-NPP molecule are not always available, structures complexed with its hydrolysis product, phosphocholine (PC), and related analogues offer a detailed understanding of substrate recognition. nih.govkoreascience.krnih.gov

The binding of p-NPP within the catalytic pocket is a multi-point interaction event, primarily involving recognition of the choline (B1196258) headgroup and coordination of the phosphate moiety.

A critical feature for the recognition of the choline portion of p-NPP is the "cation-π box" or "aromatic box". nih.govkoreascience.kr This is a common motif in choline-binding proteins where the quaternary ammonium (B1175870) group of the choline participates in cation-π interactions with the aromatic side chains of several amino acid residues. nih.govkoreascience.kr In human alkaline sphingomyelinase (alk-SMase), for instance, the choline's positively charged trimethylammonium group is nestled within a specific aromatic cage formed by tyrosine residues. nih.gov Specifically, Tyr-109 and Tyr-166 are oriented perpendicularly to the choline group, facilitating these crucial cation-π interactions. nih.gov Similar aromatic boxes are found in other related enzymes, such as SMPDL3B, where residues like Phe-242, Trp-250, Trp-306, His-277, and His-279 surround the choline moiety. koreascience.kr Mutational studies where these aromatic residues are replaced have shown a significant decrease in the hydrolysis rate of p-NPP, confirming the essential role of the aromatic box in substrate binding. nih.gov

The phosphate group of p-NPP is another key anchoring point within the active site. It typically forms strong electrostatic interactions with one or more divalent metal ions, most commonly zinc (Zn²⁺), which are coordinated by active site residues. nih.govkoreascience.kr In addition to metal coordination, the phosphate oxygens engage in a network of hydrogen bonds with surrounding amino acid residues. In alk-SMase, a phosphate oxygen atom is hydrogen-bonded to the side chains of Asn-96 and Tyr-280. nih.gov The interaction with Asn-96 is a conserved feature among many nucleotide pyrophosphatase/phosphodiesterase (NPP) family members. nih.gov

While the choline and phosphate interactions provide the primary binding affinity, the p-nitrophenyl group also orients itself within a specific sub-pocket. Insights from studies on phosphatases with the related substrate p-nitrophenyl phosphate (pNPP) show that the aryl ring is often situated in a hydrophobic environment. nih.gov For example, in dual-specificity phosphatase 22 (DUSP22), the hydrophobic side chains of residues like Leu89–Val92 create a hydrophobic pocket around the aryl ring of pNPP. nih.gov Additionally, the phosphate moiety of pNPP is held in place by numerous hydrogen bonds with backbone amide nitrogens of the phosphate-binding loop and with the side chains of specific residues like serine and arginine. nih.gov It is inferred that the p-nitrophenyl group of p-NPP engages in similar hydrophobic or π-stacking interactions within the active site of enzymes like alk-SMase, contributing to the precise positioning of the scissile phosphoester bond for nucleophilic attack.

Detailed Research Findings

| Enzyme | p-NPP Moiety | Interacting Residues/Components | Type of Interaction | Reference |

|---|---|---|---|---|

| Human Alkaline Sphingomyelinase (alk-SMase) | Choline Headgroup | Tyr-109, Tyr-166 | Cation-π Interactions (Aromatic Box) | nih.gov |

| Phosphate Group | Zn²⁺ ions | Coordination/Electrostatic | nih.gov | |

| Asn-96, Tyr-280 | Hydrogen Bonding | nih.gov | ||

| Murine SMPDL3B | Choline Headgroup | Phe-242, Trp-250, Trp-306, His-277, His-279 | Cation-π Interactions (Aromatic Box) | koreascience.kr |

| Phosphate Group | Zn²⁺ ions | Coordination/Electrostatic | koreascience.krnih.gov | |

| Interacting Residues | Hydrogen Bonding | koreascience.krnih.gov | ||

| Dual-Specificity Phosphatase 22 (DUSP22) (with pNPP) | p-Nitrophenyl Group | Leu89–Val92 | Hydrophobic Interactions | nih.gov |

| Phosphate Group | Phosphate-binding loop amides, Ser88, Arg94 | Hydrogen Bonding | nih.gov |

| Enzyme | Mutation | Rationale for Mutation | Effect on NPPC Hydrolysis | Reference |

|---|---|---|---|---|

| Human Alkaline Sphingomyelinase (alk-SMase) | Y109A/Y166A | Disruption of the aromatic box for choline binding. | 5 to 10-fold decrease in hydrolysis rate. | nih.gov |

| Y109F/Y166F | Removal of hydroxyl groups while maintaining aromaticity. | 5 to 10-fold decrease in hydrolysis rate. | nih.gov |

Applications in Biochemical and Cell Biology Research

Development and Optimization of Enzyme Assays

The primary application of p-NPPC lies in the development and optimization of enzyme assays, particularly for phospholipase C (PLC). The hydrolysis of p-NPPC by PLC yields p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity. researchgate.netmedchemexpress.comcaymanchem.com

Spectrophotometric Assays for Phospholipase C Activity

Spectrophotometric assays utilizing p-NPPC are the most common methods for determining PLC activity. researchgate.net The assay's principle is based on the enzymatic cleavage of the phosphodiester bond in p-NPPC, which liberates the chromophore p-nitrophenol. The absorbance of the resulting yellow solution is typically measured at a wavelength of 405 nm or 410 nm. researchgate.netmedchemexpress.comresearchgate.net This method is valued for its simplicity, speed, and cost-effectiveness. researchgate.net

The sensitivity and rate of the hydrolytic reaction can be significantly enhanced by the inclusion of certain reagents. For instance, the presence of sorbitol in the reaction medium has been shown to accelerate the hydrolysis of p-NPPC by PLC. researchgate.netnih.gov This enhancement makes the assay more convenient for studying various aspects of the enzyme, such as its metal and detergent requirements. researchgate.netnih.gov A typical assay involves incubating the enzyme with p-NPPC in a buffered solution, often at a pH between 7.2 and 7.5, and then measuring the increase in absorbance over time. medchemexpress.comcaymanchem.com

| Parameter | Value | Reference |

| Substrate | p-Nitrophenylphosphocholine (p-NPPC) | researchgate.netmedchemexpress.com |

| Enzyme | Phospholipase C (PLC) | researchgate.netmedchemexpress.com |

| Product Detected | p-nitrophenol | researchgate.netmedchemexpress.com |

| Detection Wavelength | 405 nm or 410 nm | researchgate.netmedchemexpress.comresearchgate.net |

| Assay pH | 7.2 - 7.5 | medchemexpress.comcaymanchem.com |

| Enhancing Agent | Sorbitol | researchgate.netnih.gov |

High-Throughput Screening (HTS) Methodologies

The straightforward, colorimetric nature of the p-NPPC assay makes it highly amenable to high-throughput screening (HTS) applications. researchgate.net HTS allows for the rapid testing of large numbers of compounds to identify potential inhibitors or activators of PLC. nih.gov The assay's suitability for HTS is demonstrated by its robustness and sensitivity, as indicated by statistical parameters like the Z' factor and signal-to-noise ratio. researchgate.netnih.gov For instance, a whole-cell, one-well assay based on native PLC activity using p-NPPC has been successfully developed and validated for screening inhibitors of bacterial protein secretion systems. researchgate.netnih.gov This approach has been used to evaluate tens of thousands of molecules for their potential to inhibit virulence-related pathways in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

Considerations for Assay Specificity and Interference

While the p-NPPC assay is widely used, it is crucial to consider its specificity. researchgate.netnih.gov Studies have shown that enzymes other than PLC, such as phosphodiesterases, phosphomonoesterases, and alkaline phosphatases, can also hydrolyze p-NPPC. researchgate.netnih.gov This lack of absolute specificity means that when using crude enzyme preparations or whole bacteria, the observed activity may not be solely attributable to PLC. researchgate.netnih.gov Therefore, it is often recommended to use lipid substrates for the definitive characterization of bacterial PLCs. researchgate.netnih.gov

Furthermore, certain substances present in biological samples can interfere with the spectrophotometric measurement. For example, hemoglobin in tissue preparations can interfere with the colorimetric detection of p-nitrophenol. nih.gov To overcome this, specific extraction methods have been developed to selectively remove the interfering substances without affecting the measurement of the chromogenic product. nih.gov

Probing Phospholipid Metabolism and Cellular Signaling Pathways

Beyond its use in standard enzyme assays, p-NPPC and the study of its hydrolysis products contribute to a broader understanding of phospholipid metabolism and its role in cellular signaling.

Studies on Membrane Dynamics

While p-NPPC itself is a soluble substrate, its use in studying PLC provides insights into the metabolism of phospholipids (B1166683), which are integral components of cellular membranes. The enzymatic activity of PLC on its natural substrate, phosphatidylcholine, occurs at the membrane interface. Understanding the factors that influence PLC activity, which can be conveniently assayed using p-NPPC, indirectly informs on the processes that govern membrane dynamics. The products of PLC activity, diacylglycerol and phosphocholine (B91661), are key players in membrane structure and signaling. The study of lipid movement and organization within the bilayer, often investigated using fluorescently labeled lipid analogs, provides a context for the action of enzymes like PLC. egyankosh.ac.inthermofisher.com The fluidity of the membrane, influenced by factors like lipid composition and temperature, affects the accessibility of substrates to membrane-bound enzymes. egyankosh.ac.inwustl.edu

Research on Microbial Enzymes and Virulence Factors

p-NPPC is extensively used to study enzymes produced by microbes, particularly those that act as virulence factors in pathogenic bacteria.

Phospholipase C (PLC) is a key virulence factor in many pathogenic bacteria, and p-NPPC is a widely used substrate for its detection and characterization. caymanchem.commedchemexpress.comresearchgate.net The hydrolysis of p-NPPC by PLC releases p-nitrophenol, which can be measured at a wavelength of 405 nm to determine enzyme activity. frontiersin.orgcaymanchem.comnih.govmedchemexpress.com

Pseudomonas aeruginosa : Research has utilized p-NPPC to measure PLC production by clinical isolates of P. aeruginosa, revealing significantly higher production in urinary tract isolates compared to those from the lungs, blood, or wounds. capes.gov.br This substrate has also been instrumental in screening for and isolating mutants of P. aeruginosa that are deficient in PLC production. nih.gov Furthermore, p-NPPC-based assays have been employed to study the effect of liposomes on neutralizing the virulence of P. aeruginosa by sequestering its secreted PLC. nih.gov High-throughput screening assays using p-NPPC have been developed to identify inhibitors of the Tat and Type II secretion systems in P. aeruginosa, which are responsible for the export of PLC. frontiersin.org

Clostridium botulinum : The enzymatic activity of PLC from Clostridium botulinum types C and D has been characterized using p-NPPC. caymanchem.comokayama-u.ac.jp While the PLC from these strains can hydrolyze p-NPPC, its activity is considerably lower than that of the alpha-toxin from Clostridium perfringens. okayama-u.ac.jp

| Pathogen | Application of this compound | Key Findings | References |

| Pseudomonas aeruginosa | Measurement of PLC production in clinical isolates | Higher PLC production in urinary tract isolates. capes.gov.br | capes.gov.br |

| Screening for PLC-deficient mutants | Isolation of mutants with altered PLC synthesis. nih.gov | nih.gov | |

| Neutralization of PLC by liposomes | Liposomes can reduce the activity of secreted PLC. nih.gov | nih.gov | |

| High-throughput screening for secretion inhibitors | Identification of potential inhibitors of PLC export. frontiersin.org | frontiersin.org | |

| Clostridium botulinum | Characterization of PLC activity | C. botulinum PLC has lower activity than C. perfringens alpha-toxin. okayama-u.ac.jp | caymanchem.comokayama-u.ac.jp |

| Mycobacterium tuberculosis | Identification of functional PLC genes | plcA, plcB, plcC, and plcD encode active PLCs. nih.govcapes.gov.br | nih.govcapes.gov.br |

| Other enzymes can also hydrolyze p-NPPC, suggesting the need for lipid substrates for precise characterization. researchgate.netnih.gov | researchgate.netnih.gov |

This compound is also an effective substrate for studying phosphorylcholine (B1220837) esterases. nih.gov For instance, the pneumococcal phosphorylcholine esterase (Pce) from Streptococcus pneumoniae hydrolyzes the phosphorylcholine residues from teichoic and lipoteichoic acids on the bacterial surface. nih.gov The activity of recombinant Pce has been confirmed by its ability to efficiently hydrolyze p-NPPC, leading to the release of p-nitrophenol. jci.org Kinetic studies using p-NPPC have shown that the activity of Pce is dependent on pH and the presence of a binuclear metal center, typically zinc. nih.gov

| Enzyme | Organism | Substrate | Key Findings | References |

| Phosphorylcholine esterase (Pce) | Streptococcus pneumoniae | This compound | Pce activity is pH-dependent and requires a binuclear metal center. | nih.gov |

| Recombinant Pce | Streptococcus pneumoniae | This compound | Confirmed efficient hydrolysis of the substrate. | jci.org |

Characterization of Phospholipase C from Pathogenic Bacteria (e.g., Pseudomonas aeruginosa, Clostridium botulinum, Mycobacterium tuberculosis)

Use in Artificial Membrane Systems and Liposomal Research

Liposomes are artificially prepared vesicles composed of a lipid bilayer that are used as models for cell membranes and as drug delivery systems. nih.govijrrjournal.comscispace.comresearchgate.net The flexible nature of liposomes allows for their modification to suit various research and therapeutic purposes. nih.gov

This compound has been utilized in research involving liposomes, particularly in studies aimed at mitigating bacterial virulence. For example, engineered liposomes composed of sphingomyelin (B164518) and cholesterol have been shown to neutralize the cytolytic virulence factors secreted by Pseudomonas aeruginosa. nih.gov The reduction in the activity of hemolytic phospholipase C (PlcH) after incubation with these liposomes was confirmed using a p-NPPC-based assay. nih.gov This demonstrates the potential of using liposomes as a therapeutic strategy to reduce the virulence of bacterial infections. nih.gov Furthermore, research on synthetic membrane systems, such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs), provides insights into enzyme-membrane interactions. mdpi.com

Analytical Methodologies for P Nitrophenylphosphocholine and Its Metabolites in Research

Spectrophotometric Quantitation of p-Nitrophenol Product

A primary and widely used method for measuring the activity of enzymes that hydrolyze p-NPPC, such as phospholipase C, is through the spectrophotometric quantification of the liberated p-nitrophenol. caymanchem.commedchemexpress.com This technique is valued for its simplicity, speed, and cost-effectiveness. researchgate.net

The enzymatic hydrolysis of p-NPPC yields phosphocholine (B91661) and p-nitrophenol. caymanchem.comresearchgate.net In alkaline conditions, p-nitrophenol converts to the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance in the 405-420 nm range. neb.comunirioja.es The intensity of this absorbance is directly proportional to the concentration of the product, allowing for the quantification of enzyme activity. numberanalytics.com This method can be employed in a continuous manner, where the reaction progress is monitored in real-time, or as a single-point assay, where the reaction is stopped at a specific time point. neb.comlabinsights.nl

The assay is typically performed at a pH between 7.2 and 7.5, and the absorbance is measured at approximately 405 nm. caymanchem.commedchemexpress.com It is important to control the pH and temperature of the reaction, as these factors can influence the absorbance of p-nitrophenol. unirioja.es For instance, at a neutral pH, p-nitrophenol shows a temperature-dependent increase in absorbance at 410 nm. unirioja.es Below pH 6.0, the protonated form of p-nitrophenol is more prevalent and absorbs maximally at 317 nm. unirioja.esnih.gov

While this spectrophotometric assay is a cornerstone of enzyme kinetics, it's important to note that other enzymes, such as alkaline phosphatases and phospholipase D, can also hydrolyze p-NPPC. researchgate.net Therefore, it is often necessary to confirm the specific enzyme activity through other methods. researchgate.net

Key Parameters in Spectrophotometric Assays:

| Parameter | Typical Value/Range | Significance |

| Wavelength (λmax) | 405-420 nm | Wavelength of maximum absorbance for the p-nitrophenolate ion. neb.comunirioja.es |

| pH | 7.2 - 7.5 | Optimal pH for enzymatic activity and formation of the chromogenic product. caymanchem.commedchemexpress.com |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | A constant used in the Beer-Lambert law to calculate the concentration of p-nitrophenol. neb.com |

| Temperature | 25-37 °C | Affects reaction rate and p-nitrophenol absorbance. unirioja.es |

Chromatographic Separation Techniques for Reaction Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the detailed analysis of enzymatic reactions involving p-nitrophenylphosphocholine. mt.com It allows for the separation, identification, and quantification of the substrate (p-NPPC), the product (p-nitrophenol), and other potential metabolites or components in the reaction mixture. mdpi.comnih.gov This is particularly important for confirming the specificity of the reaction and for studying the kinetics in more complex biological samples. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for separating these compounds. nih.govnih.gov In this technique, a nonpolar stationary phase (like a C18 column) is used with a more polar mobile phase. nih.govchromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of p-nitrophenol and its metabolites, such as p-nitrophenyl glucuronide (PNP-G) and p-nitrophenyl sulfate (B86663) (PNP-S), ion-pair RP-HPLC methods have been developed. nih.govnih.gov These methods involve the addition of an ion-pairing reagent, like tetrabutylammonium (B224687) bromide (TBAB), to the mobile phase. nih.gov This reagent forms a neutral ion pair with the charged analytes, allowing for their retention and separation on a reversed-phase column.

An example of an isocratic RP-HPLC method for the simultaneous analysis of p-nitrophenol and its conjugates uses a mobile phase consisting of methanol (B129727) and a citrate (B86180) buffer (pH 6.2) containing TBAB, with UV detection at 290 nm. nih.gov This method can achieve baseline separation of PNP, PNP-G, and PNP-S in under 14 minutes. nih.gov The use of online HPLC can provide near real-time monitoring of reaction kinetics. mt.com

Typical HPLC Parameters for p-Nitrophenol and Metabolite Analysis:

| Parameter | Example Condition | Purpose |

| Column | C18 reversed-phase | Stationary phase for separation based on hydrophobicity. nih.govchromatographyonline.com |

| Mobile Phase | Methanol-citrate buffer (pH 6.2) with TBAB | Eluent that carries the analytes through the column. nih.gov |

| Detection | UV at 290 nm | Wavelength for simultaneous detection of p-nitrophenol and its conjugates. nih.gov |

| Flow Rate | 1.0 ml/min | Rate at which the mobile phase passes through the column. nih.gov |

| Internal Standard | 4-ethylphenol (ETP) | A compound added in a known amount to aid in quantification. nih.gov |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the detailed structural characterization of this compound, its metabolites, and enzyme-substrate intermediates, providing deep insights into reaction mechanisms. theanalyticalscientist.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for elucidating the precise molecular structure of compounds. frontiersin.org It provides information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P. nih.govfrontiersin.org For instance, ³¹P NMR is particularly useful for analyzing phospholipids (B1166683) like p-NPPC and can be used to quantitatively monitor the conversion of the substrate to its phosphorylated products. nih.govresearcher.life ¹H NMR can provide detailed information about the proton environment in the molecule. researcher.life While NMR generally has lower sensitivity than MS, it is highly quantitative and provides unparalleled structural detail. theanalyticalscientist.com

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the identification of compounds and the analysis of complex mixtures. theanalyticalscientist.comfrontiersin.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying metabolites in a reaction mixture. frontiersin.orgnih.gov In mechanistic studies, MS can be used to identify reaction intermediates and products, providing evidence for proposed reaction pathways. theanalyticalscientist.com For example, the fragmentation patterns observed in MS/MS experiments can help to pinpoint the site of enzymatic cleavage on the p-NPPC molecule. mdpi.com

The complementary nature of NMR and MS is often leveraged in research, where MS provides sensitive detection and identification, and NMR offers detailed structural confirmation. theanalyticalscientist.comnih.gov

Isotopic Tracing Methods for Metabolic Research

Isotopic tracing is a sophisticated technique used to follow the metabolic fate of a molecule by replacing one or more of its atoms with a stable isotope, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H). escholarship.orghutton.ac.uk This "labeled" molecule is then introduced into a biological system, and its transformation into various metabolites can be tracked using techniques like mass spectrometry or NMR. nih.govescholarship.org

In the context of this compound, isotopic labeling of the phosphocholine or the p-nitrophenol moiety can provide invaluable information about the enzymatic reaction and subsequent metabolic pathways. For example, by using ¹³C-labeled p-NPPC, researchers can trace the incorporation of the carbon atoms into various downstream metabolites, helping to map out metabolic fluxes. escholarship.orgmdpi.com

This approach is particularly powerful when combined with LC-MS, which can separate the various labeled metabolites and determine their isotopic enrichment. nih.govnih.gov This allows for a quantitative understanding of how the enzyme and the cell process the substrate. Isotope tracing can help to:

Elucidate complex metabolic pathways. escholarship.org

Quantify the flux through different branches of a pathway. escholarship.org

Identify previously unknown metabolites. nih.gov

Study the effects of genetic or pharmacological perturbations on metabolism. nih.gov

For example, stable isotope tracing has been used to study the metabolism of various compounds in different biological systems, from brown adipose tissue to human pluripotent stem cells, demonstrating its wide applicability in metabolic research. escholarship.orgmdpi.com

Theoretical and Computational Studies of P Nitrophenylphosphocholine Interactions

Molecular Docking Simulations with Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as p-NPPC) when bound to a second (a receptor, typically an enzyme) to form a stable complex. This method is instrumental in understanding the binding mode and affinity of substrates within the active site of an enzyme.

Detailed research findings from docking simulations of p-NPPC with target enzymes, such as Phospholipase C (PLC), reveal specific interactions that are crucial for substrate recognition and catalysis. medchemexpress.comcaymanchem.com For instance, in the active site of bacterial PLCs like that from Bacillus cereus, which contains three zinc ions, docking studies would predict the coordination of the phosphate (B84403) group of p-NPPC with these metal ions. The simulation would also identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the choline (B1196258) and p-nitrophenyl moieties of the substrate. These simulations can elucidate why certain enzymes show high specificity for p-NPPC while others hydrolyze it less efficiently or not at all. researchgate.net The output of such a study includes a binding energy score, which estimates the binding affinity, and a detailed map of intermolecular interactions.

| Parameter | Description | Example Value/Finding |

| Enzyme Target | Phospholipase C from Bacillus cereus (PDB ID: 1O86) mdpi.com | - |

| Docking Software | AutoDock, GOLD, or similar | - |

| Scoring Function | Empirical or knowledge-based scoring functions | - |

| Predicted Binding Energy | Estimated free energy of binding | -8.5 kcal/mol (Hypothetical) |

| Key Interacting Residues | Amino acids forming significant bonds with the ligand | Trp, Tyr, Asp, His (Hypothetical) |

| Interaction Types | Nature of the chemical interactions | Metal coordination with Zn²⁺ ions, H-bonds with phosphate, π-π stacking with nitrophenyl group (Hypothetical) |

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical (QC) calculations are employed to study the electronic structure and reactivity of molecules, providing a detailed description of chemical reaction pathways. For p-NPPC, QC methods can model the hydrolysis of the phosphodiester bond, a fundamental phosphoryl transfer reaction. These calculations can determine the structures of transition states and intermediates, as well as the associated energy barriers, which are critical for understanding the reaction mechanism.

Studies on analogous compounds like p-nitrophenyl phosphate (pNPP) using Density Functional Theory (DFT) have provided significant insights that are applicable to p-NPPC hydrolysis. acs.org These calculations have been used to compare different potential reaction mechanisms, such as associative (bond-making precedes bond-breaking) versus dissociative (bond-breaking precedes bond-making) pathways. For pNPP hydrolysis in aqueous solution, computational studies have shown the existence of energetically similar but mechanistically distinct pathways. acs.org The calculations suggest that a solvent-assisted mechanism is dominant, where water molecules play a direct role in the proton transfer and stabilization of the transition state. acs.org By calculating kinetic isotope effects and comparing them with experimental data, researchers can validate the predicted reaction pathways. acs.org

| Parameter | Description | Finding for Analogous pNPP Hydrolysis acs.org |

| Computational Method | The level of theory and basis set used for calculations | Density Functional Theory (DFT) with functionals like M06-2X |

| System Modeled | The substrate molecule and explicit solvent molecules | p-nitrophenyl phosphate with a cluster of water molecules |

| Reaction Coordinate | The parameter used to map the reaction pathway | Defined by the breaking P-O bond and forming O-H bond |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier | A loose, dissociative-like transition state is often identified. |

| Calculated Energy Barrier | The activation energy for the hydrolysis reaction | Provides quantitative data to compare different pathways (e.g., substrate- vs. solvent-assisted). |

| Key Mechanistic Insight | The primary conclusion drawn from the calculations | The solvent-assisted pathway is found to be the dominant mechanism in solution. |

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, revealing how the molecules behave over time. dovepress.commdpi.com Starting from a docked pose, an MD simulation calculates the atomic motions of the entire system, including the protein, the substrate, and surrounding solvent, by integrating Newton's laws of motion.

For a p-NPPC-enzyme complex, MD simulations can be used to assess the stability of the binding mode predicted by docking. The simulation can show whether the key interactions are maintained over time or if the substrate reorients within the active site. Furthermore, MD is crucial for observing conformational changes in the enzyme that are essential for catalysis, such as the opening and closing of flexible loops over the active site. plos.org These motions are often critical for properly positioning the substrate for reaction and for shielding the reaction from the bulk solvent. Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate the binding free energy of the enzyme-substrate complex with higher accuracy than docking scores alone.

| Parameter | Description | Typical Implementation |

| Simulation Software | Program used to run the MD simulation | GROMACS, AMBER, NAMD mdpi.com |

| Force Field | The set of parameters describing the potential energy of the system | AMBER, CHARMM, OPLS |

| Simulation Time | The total duration of the simulated trajectory | 100-500 nanoseconds (ns) |

| Ensemble | The statistical ensemble used (constant temperature, pressure, etc.) | NPT (isothermal-isobaric) |

| Analysis Performed | The properties calculated from the trajectory | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, conformational clustering |

| Key Dynamic Insights | Information gained about the system's behavior | Stability of the docked pose, flexibility of catalytic loops, role of specific water molecules in the active site, conformational changes upon binding. |

Future Research Directions and Emerging Academic Applications

Development of Advanced Chromogenic and Fluorogenic Analogs

A significant area of future research lies in the design and synthesis of novel analogs of NPPC. While NPPC is a well-established chromogenic substrate, its cleavage by enzymes like phospholipase C results in the release of p-nitrophenol, a yellow compound that can be quantified spectrophotometrically. researchgate.netmdpi.com This principle has been widely used in assays to determine enzyme activity. researchgate.netuniroma3.ituvm.edu

However, the development of new analogs with enhanced spectral properties, such as fluorogenic reporters, would offer significantly higher sensitivity and allow for real-time, in-situ monitoring of enzyme activity within complex biological systems. These advanced probes could be engineered to have different excitation and emission wavelengths, enabling multiplexed assays to study multiple enzymatic activities simultaneously. The synthesis of such analogs would build upon the foundational chemistry of NPPC, replacing the nitrophenyl group with various fluorophores.

Integration with Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography) for Enzyme-Substrate Complexes

Understanding the precise molecular interactions between an enzyme and its substrate is fundamental to elucidating its mechanism of action. savemyexams.com Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for visualizing these interactions at an atomic level. tugraz.attechnologynetworks.com

NPPC and its analogs can be invaluable in these studies. By co-crystallizing an enzyme with NPPC or a non-hydrolyzable analog, researchers can capture a snapshot of the enzyme-substrate complex. researchgate.netresearchgate.net This provides crucial insights into the residues involved in substrate binding and catalysis. nih.gov For instance, the crystal structure of a somatically mutated memory hybridoma, M3C65, in complex with NPPC has provided a detailed look at the structural basis for high-affinity binding. researchgate.net

Cryo-EM, which is particularly suited for large and flexible complexes, can be used to study membrane-bound enzymes in a more native-like environment. helsinki.fiharvard.edu Using NPPC as a substrate, cryo-EM can reveal conformational changes in the enzyme during the catalytic cycle. technologynetworks.com These structural insights are critical for the rational design of specific enzyme inhibitors and for engineering enzymes with novel functionalities.

Table 1: Structural Biology Techniques and their Application with p-Nitrophenylphosphocholine

| Technique | Application with NPPC | Potential Insights |

|---|---|---|

| X-ray Crystallography | Co-crystallization with target enzymes. researchgate.netscience.gov | High-resolution structures of enzyme-substrate complexes, identification of key active site residues, understanding the basis of substrate specificity. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Visualization of enzyme-NPPC complexes, especially for large or membrane-associated enzymes. elifesciences.org | Understanding conformational changes during catalysis, studying enzyme dynamics in a near-native state. technologynetworks.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying transient enzyme-substrate interactions in solution. carlomagno-group.org | Characterizing the structure and dynamics of short-lived intermediate states in the catalytic cycle. carlomagno-group.org |

Expanding its Application in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems as a whole. gene-quantification.deresearchgate.netnih.gov This often involves the integration of multiple "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govuv.esfrontlinegenomics.comnih.gov NPPC can serve as a valuable tool in this context by providing a specific readout of certain enzymatic pathways.

For example, in studies of microbial pathogenesis, NPPC can be used to quantify the activity of secreted phospholipases, which are often key virulence factors. uniroma3.it This data can then be integrated with transcriptomic and proteomic data to build comprehensive models of host-pathogen interactions. By understanding how the activity of these enzymes changes in response to different stimuli or genetic modifications, researchers can gain a more holistic view of the biological system. frontiersin.orgmdpi.com

Furthermore, the metabolic products of NPPC hydrolysis could potentially be traced in metabolomics studies, providing a direct link between enzyme activity and metabolic flux. This would be particularly useful for dissecting complex metabolic networks and understanding how they are regulated.

Exploration in Bioconjugation and Biomimetic Material Development

The phosphorylcholine (B1220837) group is a key component of phospholipids (B1166683), the primary building blocks of cell membranes. chemimpex.com This makes NPPC and its derivatives attractive for applications in bioconjugation and the development of biomimetic materials. chemimpex.com

In bioconjugation, the phosphorylcholine moiety can be used to attach various molecules, such as drugs or imaging agents, to surfaces or other biomolecules. chemimpex.comaai.org This is crucial for creating biosensors, targeted drug delivery systems, and diagnostic tools. chemimpex.com For instance, NPPC has been used in the bioconjugation of phosphorylcholine to proteins to study immune responses. aai.org

In the field of biomimetic materials, the goal is to create synthetic materials that mimic the structure and function of biological tissues. chemrxiv.orgnih.govrsc.orgresearchgate.net The phosphorylcholine head group is known to be highly biocompatible and can reduce non-specific protein adsorption. Incorporating NPPC-like structures into polymers and other materials could lead to the development of improved medical implants, drug delivery vehicles, and coatings for biomedical devices. horizon-europe.gouv.frjst.go.jp These materials would be designed to better integrate with the host and minimize adverse reactions.

Q & A

Q. Q1. How can p-Nitrophenylphosphocholine be effectively utilized as a substrate in phosphatase activity assays?

- Methodological Answer : p-NPPC is hydrolyzed by phosphatases to release p-nitrophenol, detectable via spectrophotometry (λ = 405 nm). To ensure accuracy:

- Prepare a standard curve using p-nitrophenol standards (0–10 mM) to quantify enzymatic activity .

- Include negative controls (e.g., heat-inactivated enzyme) to account for non-enzymatic hydrolysis .

- Optimize reaction time and temperature (typically 37°C, 30–60 min) to maintain linear reaction kinetics .

Q. Q2. What are critical considerations for sample preparation when quantifying phosphatidylcholine levels using p-NPPC-based assays?

- Methodological Answer :

- Homogenize biological samples (e.g., cell lysates, serum) in ice-cold PBS to prevent enzymatic degradation .

- Remove interfering substances (e.g., detergents) via chloroform-methanol extraction .

- Perform duplicate measurements and subtract background absorbance from sample readings .

Advanced Research Questions

Q. Q3. How should researchers address discrepancies in p-NPPC assay results across studies with varying buffer systems?

- Methodological Answer :

- Buffer composition (e.g., Tris vs. HEPES) affects phosphatase activity. Validate assays under standardized conditions (pH 7.4, 25 mM MgCl₂) .

- Compare kinetic parameters (Km and Vmax) across buffers to identify system-specific interference .

- Use PRISMA guidelines to systematically review conflicting data and isolate variables (e.g., ionic strength, divalent cations) .

Q. Q4. What statistical approaches are recommended for analyzing dose-response relationships in p-NPPC inhibition studies?

- Methodological Answer :

Q. Q5. How can researchers optimize p-NPPC-based assays for high-throughput screening of phospholipase inhibitors?

- Methodological Answer :

Data Interpretation & Validation

Q. Q6. What steps should be taken when p-NPPC assay results show non-linear standard curves?

Q. Q7. How can cross-disciplinary studies integrate p-NPPC assays with omics data to explore phospholipid metabolism pathways?

- Methodological Answer :

Experimental Design & Replication

Q. Q8. What are best practices for ensuring reproducibility in p-NPPC experiments?

- Methodological Answer :

- Report detailed protocols following NIH guidelines, including reagent lot numbers and equipment settings .

- Share raw data (e.g., absorbance values, standard curves) in supplementary materials .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions pre-experiment .

Q. Q9. How can researchers mitigate batch-to-batch variability in p-NPPC substrate purity?

- Methodological Answer :

Emerging Research Challenges

Q. Q10. What novel applications of p-NPPC are being explored in membrane biophysics research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.